molecular formula C19H25N3O5S2 B2593771 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-20-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Número de catálogo B2593771
Número CAS: 897622-20-7
Peso molecular: 439.55
Clave InChI: UQBBEGIEXKRATL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide” is a compound that has been studied for its potential therapeutic effects . It is a synthetic piperazine derivative . Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .


Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring.


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .


Chemical Reactions Analysis

The compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which could have implications for the treatment of Alzheimer’s disease .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.39 . It is a powder at room temperature .

Aplicaciones Científicas De Investigación

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in various physiological and pathological processes, including cardiac hypertrophy, congestive heart failure, hypertension, and more . The compound’s affinity for these receptors could lead to new treatments for these conditions.

Neurodegenerative Disease Treatment

Alpha1-adrenergic receptors are also associated with neurodegenerative conditions. The compound’s interaction with these receptors could be significant in developing new drugs for central nervous system disorders, including Alzheimer’s disease .

Comparative In Silico and In Vitro Study

The compound has been part of comparative studies involving in silico docking and molecular dynamics simulations, as well as in vitro analysis. This dual approach allows for a more comprehensive understanding of the compound’s pharmacokinetic profile and therapeutic potential .

Pharmacokinetics Analysis

Pharmacokinetic analysis is crucial in drug development. The compound has been subjected to absorption, distribution, metabolism, and excretion (ADME) calculations to identify promising lead compounds for further investigation .

Antimicrobial and Anti-biofilm Activity

Research has explored the compound’s antimicrobial potential and its ability to disrupt biofilms. This is particularly relevant in the fight against antibiotic-resistant bacteria and could lead to the development of new antibacterial agents .

Ligand for G-Protein-Coupled Receptors

G-protein-coupled receptors (GPCRs) are a large family of receptors that play a key role in many biological processes. The compound’s role as a ligand for these receptors could have broad implications for the treatment of various diseases .

Mecanismo De Acción

The compound has been found to be a potential AChEI with adequate pharmacokinetic properties, as supported by in silico study . AChEIs work by inhibiting the action of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, AChEIs increase the levels of acetylcholine, which can help improve communication between nerve cells in the brain .

Propiedades

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBEGIEXKRATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.